N-[2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]benzamide
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Overview
Description
N-[2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]benzamide is a compound that belongs to the class of imidazo[1,2-a]pyridines. This class of compounds is known for its wide range of applications in medicinal chemistry due to its structural characteristics and biological activities . The presence of the imidazo[1,2-a]pyridine scaffold in the compound makes it a valuable candidate for various therapeutic applications.
Preparation Methods
The synthesis of N-[2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]benzamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is advantageous due to its high yield, simplicity, and environmentally benign nature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
N-[2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. It is thought to inhibit certain enzymes or pathways involved in cancer cell growth and proliferation. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
N-[2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]benzamide can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds share the imidazole ring structure and exhibit similar biological activities.
Indole derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities.
Benzamide derivatives: These compounds share the benzamide functional group and are studied for their therapeutic potential.
The uniqueness of this compound lies in its specific structural features and the combination of the imidazo[1,2-a]pyridine scaffold with the fluorophenyl and benzamide groups, which contribute to its distinct biological activities and applications.
Properties
Molecular Formula |
C21H16FN3O |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]benzamide |
InChI |
InChI=1S/C21H16FN3O/c1-14-7-12-18-23-19(15-8-10-17(22)11-9-15)20(25(18)13-14)24-21(26)16-5-3-2-4-6-16/h2-13H,1H3,(H,24,26) |
InChI Key |
RGLQRGZEVXZAKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2NC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)F)C=C1 |
Origin of Product |
United States |
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